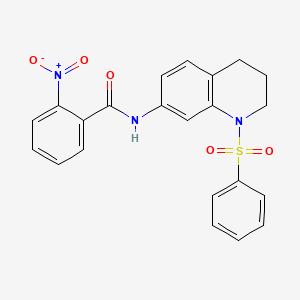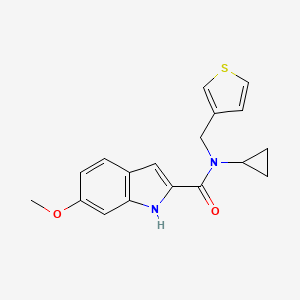
N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide, also known as CTMP, is a novel synthetic compound that belongs to the class of indole-based designer drugs. It has been gaining popularity among researchers in recent years due to its potential applications in scientific research. CTMP is known to have a unique mechanism of action and biochemical effects that make it a promising candidate for various research studies.
作用機序
N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This results in a wide range of biochemical and physiological effects, including increased alertness, improved cognitive function, and enhanced mood. This compound also has an affinity for other neurotransmitters such as norepinephrine and serotonin, which further enhances its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the brain and body. It has been shown to increase dopamine and norepinephrine levels in the brain, which leads to increased alertness and cognitive function. This compound has also been shown to increase heart rate and blood pressure, which can be attributed to its effects on the sympathetic nervous system.
実験室実験の利点と制限
One of the main advantages of using N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its unique mechanism of action and biochemical effects. This makes it a promising candidate for various research studies. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the lack of information on its long-term effects on the brain and body. This makes it difficult to assess its safety and potential for long-term use.
将来の方向性
There are several future directions for research on N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide. One of the main areas of research is the development of new compounds based on this compound that have improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of this compound on the brain and body. This will help to better understand its potential for long-term use and its effects on health. Finally, there is also a need for more research on the effects of this compound on different neurotransmitter systems and their interactions with other drugs.
合成法
The synthesis of N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide involves several steps that require specialized knowledge and equipment. The process starts with the preparation of 2-bromo-4-methoxybenzoic acid, which is then reacted with cyclopropylamine to form the corresponding amide. The amide is then subjected to a series of reactions involving thiophen-3-ylmethyl chloride and other reagents to form the final product, this compound.
科学的研究の応用
N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide has been used in various scientific research studies, including neuropharmacology, addiction research, and behavioral studies. In neuropharmacology, this compound has been shown to have a high affinity for dopamine transporters, which makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease. In addiction research, this compound has been used to study the effects of psychostimulant drugs on the brain and behavior. In behavioral studies, this compound has been used to investigate the effects of cognitive enhancers on memory and learning.
特性
IUPAC Name |
N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-15-5-2-13-8-17(19-16(13)9-15)18(21)20(14-3-4-14)10-12-6-7-23-11-12/h2,5-9,11,14,19H,3-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFLMIVBBLGANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CC3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)
![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)
![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)
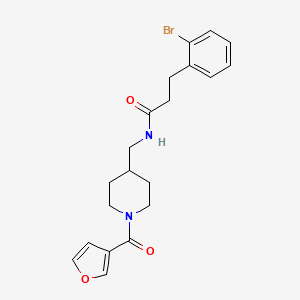

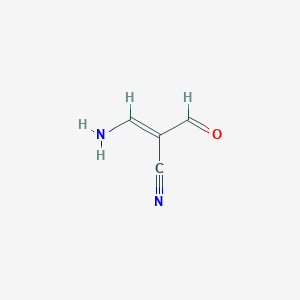
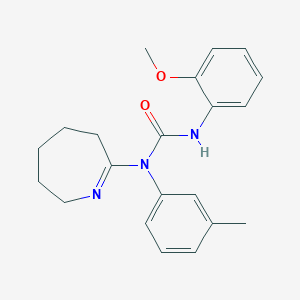
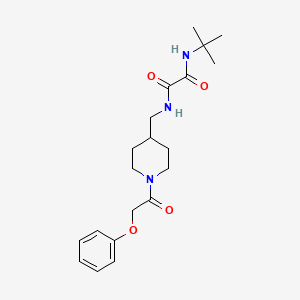
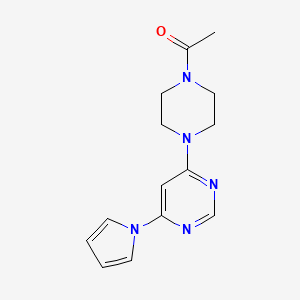

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B3019603.png)


